2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride
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Overview
Description
“2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride” is a chemical compound with a molecular weight of 253.77 . It is also known as “1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride” or "3-Piperidinopropiophenone hydrochloride" .
Synthesis Analysis
Piperidones, such as “this compound”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C8H16N2O . The InChIKey, which is a unique identifier for the compound, is WHBVSWNJAJECCU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 156.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .Scientific Research Applications
Anti-Acetylcholinesterase Activity
One study synthesized a series of piperidine derivatives and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. The findings suggested that certain modifications to the benzamide moiety and the introduction of alkyl or phenyl groups at the nitrogen atom significantly enhanced anti-AChE activity. This is relevant because AChE inhibitors are used in the treatment of Alzheimer's disease to increase acetylcholine levels in the brain, potentially improving cognition and memory in patients (Sugimoto et al., 1990).
Neuroinflammation Imaging
Another research focused on developing a ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), involved in neuroinflammation and neurodegenerative diseases like Alzheimer's. The study introduced a fluorine-labeled compound with a piperidine moiety, demonstrating its potential in neuroinflammation imaging and offering a tool for diagnosing and understanding neurodegenerative diseases (Lee et al., 2022).
Cognitive Enhancement
A study on the modulation of 5-HT4 receptors, which are implicated in learning and memory processes, showed that certain piperidine-based compounds could enhance cognitive performance. This research suggests potential applications in treating cognitive impairments and enhancing learning and memory (Marchetti et al., 2000).
Future Directions
The future directions for “2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride” could involve further exploration of its synthesis methods and biological properties. As piperidones are known to exhibit varied biological properties, they could be used in the synthesis of larger molecules with diverse properties and applications .
properties
IUPAC Name |
2-amino-3-phenyl-1-piperidin-1-ylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c15-13(11-12-7-3-1-4-8-12)14(17)16-9-5-2-6-10-16;/h1,3-4,7-8,13H,2,5-6,9-11,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXJYWJPMIXXGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669589 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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